molecular formula C18H25ClN4O2 B2500111 (4-isopropoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189945-68-3

(4-isopropoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2500111
CAS RN: 1189945-68-3
M. Wt: 364.87
InChI Key: DVGUZHRJSAKBME-UHFFFAOYSA-N
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Description

(4-isopropoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H25ClN4O2 and its molecular weight is 364.87. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Pharmacological Evaluations

One of the key areas of research involves understanding how compounds with complex molecular structures, similar to the one you mentioned, interact with biological targets. For instance, studies on cannabinoid receptors have explored the molecular interactions of antagonists with these receptors, providing insights into how changes in molecular structure can influence receptor binding and activity (Shim et al., 2002). This type of research is crucial for designing drugs with specific therapeutic effects while minimizing side effects.

Synthesis and Antimicrobial Activity

The synthesis of new compounds and evaluation of their antimicrobial properties is another significant area of research. For example, Patel, Agravat, and Shaikh (2011) have developed new pyridine derivatives and assessed their in vitro antimicrobial activities, showing the potential of these compounds to act against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). Such studies are essential for discovering new antibiotics and antifungal agents in a time when resistance to existing drugs is a growing concern.

Design and Synthesis for Specific Targets

Research also includes the design and synthesis of compounds targeting specific diseases or conditions. For instance, Palkowitz et al. (1997) discovered and synthesized a novel, highly potent selective estrogen receptor modulator (SERM), showing significant activity in various biological assays (Palkowitz et al., 1997). This highlights the potential of carefully designed molecules to serve as therapeutic agents for conditions like osteoporosis, breast cancer, and cardiovascular diseases.

Antidepressant and Antianxiety Activity

The exploration of novel compounds for their potential antidepressant and antianxiety effects is another important research application. Kumar et al. (2017) synthesized a series of compounds and evaluated their antidepressant and antianxiety activities, providing a basis for the development of new psychiatric medications (Kumar et al., 2017).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities, indicating a broad range of potential applications .

properties

IUPAC Name

[4-(1-methylimidazol-2-yl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2.ClH/c1-14(2)24-16-6-4-15(5-7-16)17(23)21-10-12-22(13-11-21)18-19-8-9-20(18)3;/h4-9,14H,10-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGUZHRJSAKBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CN3C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.